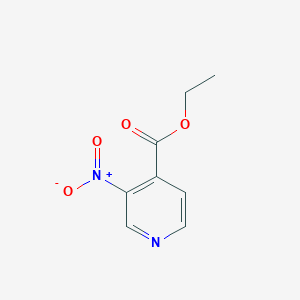

Ethyl 3-nitroisonicotinate

Description

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

ethyl 3-nitropyridine-4-carboxylate |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-5-7(6)10(12)13/h3-5H,2H2,1H3 |

InChI Key |

SOFXBOGIXRXCOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxidation of Chlorinated Pyridine Precursors

The synthesis begins with 2-chloro-5-nitro-4-methylpyridine or its regioisomer, which undergoes oxidation to yield 2-chloro-5-nitroisonicotinic acid. Concentrated sulfuric acid serves as the solvent, with sodium dichromate (Na₂Cr₂O₇) as the oxidant at temperatures ≤25°C, achieving 94% yield. Alternative oxidants like potassium permanganate or nitric acid are viable but require stricter temperature controls (30–140°C).

Esterification with Ethanol

The carboxylic acid intermediate is converted to the ethyl ester via chlorination followed by alcoholysis. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) facilitates acid chloride formation, which reacts with ethanol at ≤25°C. This step yields 2-chloro-5-nitroisonicotinate ethyl ester with 96% efficiency.

Reductive Displacement of Chlorine

Copper powder in propionic acid at 80–200°C reduces the chloride substituent, yielding ethyl 3-nitroisonicotinate. The reaction proceeds via a radical mechanism, with the nitro group remaining intact. Post-reduction purification via ethyl acetate extraction and sodium sulfate drying ensures >90% purity.

Table 1: Optimization of Oxidation-Esterification-Reduction Parameters

| Step | Reagents/Conditions | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Oxidation | Na₂Cr₂O₇/H₂SO₄ | 94 | 0–25 |

| Esterification | SOCl₂ → EtOH | 96 | ≤25 |

| Reduction | Cu/propionic acid | 89 | 80–200 |

Direct Nitration of Ethyl Isonicotinate

Nitration via Sigmatropic Shift

Ethyl isonicotinate reacts with dinitrogen pentoxide (N₂O₅) in methyl nitrate, forming an N-nitropyridinium intermediate. Subsequent treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) induces a sigmatropic nitro group migration to the 3-position. This method achieves 77% yield for unsubstituted pyridines but drops to 24–36% for methyl-substituted variants.

Solvent and Catalyst Effects

Nitration efficiency correlates with solvent polarity. Methanol and ethanol enhance nitro group migration due to hydrogen bonding, whereas aprotic solvents like dichloromethane hinder reactivity. Catalysts such as cobalt acetate marginally improve yields (5–10%) but introduce purification challenges.

Catalytic Hydrogenation of Nitro-Cyano Intermediates

Amination and Dehydration

Ethyl 2-chloro-5-nitroisonicotinate undergoes amination with aqueous ammonia, forming 2-chloro-5-nitroisonicotinamide. Dehydration with phosphorus oxychloride (POCl₃) yields the nitrile derivative, which is hydrogenated over palladium-carbon (Pd/C) at 10–120°C under 1 MPa H₂. This method achieves 93% selectivity for 3-amino derivatives but requires precise pressure control to retain the nitro group.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The oxidation-esterification-reduction route is superior for industrial scalability, with cumulative yields of 80–85% and tolerance for diverse substituents. Direct nitration, while mechanistically elegant, suffers from moderate yields (24–77%) and sensitivity to steric hindrance.

| Method | Cost (Relative) | Safety Concerns | Industrial Feasibility |

|---|---|---|---|

| Oxidation-Reduction | Low | Corrosive reagents | High |

| Direct Nitration | Moderate | Explosive intermediates | Moderate |

| Catalytic Hydrogenation | High | High-pressure H₂ | Low |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and nitro groups facilitate regioselective substitutions:

Example: Ethyl 3-nitroisonicotinate reacts with 4-amino-1,2,4-triazole under basic conditions to yield 4-amino-3-nitroisonicotinate derivatives .

Nitro Group Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming ethyl 3-aminoisonicotinate .

-

Selectivity : Competing ester hydrolysis is minimized in non-aqueous media (e.g., THF) .

Ester Hydrolysis

-

Acidic hydrolysis (HCl/H₂O, reflux) yields 3-nitroisonicotinic acid .

-

Basic hydrolysis (NaOH/EtOH) produces the sodium salt, useful for further coupling reactions .

Coupling Reactions

This compound participates in cross-coupling reactions, leveraging its halogen or nitro substituents:

| Reaction | Catalyst System | Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl synthesis (bromo derivatives) |

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | C–N bond formation (aminated products) |

Example: Bromo-substituted analogs undergo Suzuki coupling with aryl boronic acids to generate biaryl structures.

Stability and Reactivity Trends

Scientific Research Applications

Scientific Research Applications

Ethyl 3-nitroisonicotinate has several notable applications:

Organic Synthesis

- Building Block: It serves as a precursor for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic pathways.

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties. It has been shown to inhibit bacterial growth by disrupting cell wall synthesis and metabolic pathways.

- Anticancer Potential: Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7). The compound activates caspase pathways and inhibits cell proliferation through cell cycle arrest .

- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in disease processes, including certain kinases critical in signaling pathways relevant to cancer and other diseases.

Material Science

- Functional Materials: this compound is utilized in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions. This application is significant in developing materials with specific properties for catalysis and sensing.

Antimicrobial Efficacy Study

A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated substantial bacterial growth inhibition at concentrations lower than traditional antibiotics, showcasing its potential as a novel antimicrobial agent.

Cancer Cell Line Research

In experiments using varying concentrations of this compound on MCF-7 breast cancer cells, a dose-dependent response was observed. Higher concentrations led to increased apoptosis rates, suggesting its potential role as an adjunct therapy in cancer treatment.

Inflammation Model Study

In a controlled study involving mice with induced inflammation, administration of this compound resulted in significant reductions in swelling and pain compared to control groups. This indicates its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 3-nitroisonicotinate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ester group can be hydrolyzed in vivo to release the active isonicotinic acid derivative.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents, which critically influence reactivity, stability, and applications:

Notes:

- Electron-Withdrawing Groups: The nitro group (-NO₂) enhances electrophilicity at adjacent positions, enabling nucleophilic substitution (e.g., amination in ). Chloro and iodo substituents further increase reactivity but add steric bulk .

- Amino Group: Ethyl 3-aminoisonicotinate’s -NH₂ group makes it a versatile building block for heterocycles but introduces handling hazards (irritant properties) .

Biological Activity

Ethyl 3-nitroisonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of isonicotinic acid with a nitro group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 180.16 g/mol. The compound's structure can be represented as follows:

- SMILES : CCOC(=O)C1=C(C=CN=C1)N+=O

Synthesis

The synthesis of this compound typically involves the nitration of isonicotinic acid derivatives. A common method includes the reaction of ethyl isonicotinate with a nitrating agent such as nitric acid in the presence of sulfuric acid under controlled conditions to yield the nitro derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study evaluated its activity against the NCI 60 cancer cell line panel, revealing significant growth inhibition in several lines, particularly those associated with renal and breast cancers.

| Cell Line | Inhibition (%) | Selectivity |

|---|---|---|

| UO31 (Renal) | 65.4 | High |

| MCF-7 (Breast) | 45.2 | Moderate |

| MDA-MB-468 | 40.1 | Moderate |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators. The presence of the nitro group may enhance its reactivity towards cellular targets.

Case Studies

- Study on Cytotoxicity : A research article published in Bioorganic & Medicinal Chemistry investigated various nitro derivatives, including this compound, for their cytotoxic properties against human cancer cell lines. The study concluded that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity due to increased electrophilicity, facilitating interactions with nucleophilic sites within cells .

- Structure-Activity Relationship (SAR) : Another study focused on understanding the SAR of pyridine derivatives, including this compound. The results indicated that modifications to the nitro group and alkyl chain significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. How can researchers enhance the reproducibility of catalytic studies using this compound?

- Methodological Answer : Provide detailed catalyst characterization (e.g., XRD, BET surface area) and reaction conditions (e.g., moisture levels, inert atmosphere protocols). Share datasets in open-access repositories and adhere to FAIR data principles. Cross-check results with independent synthetic routes to confirm mechanistic consistency .

Q. Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.